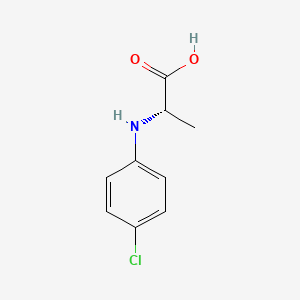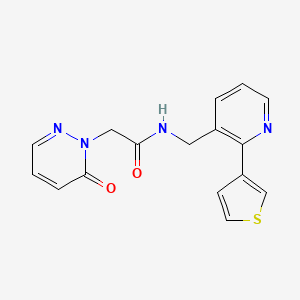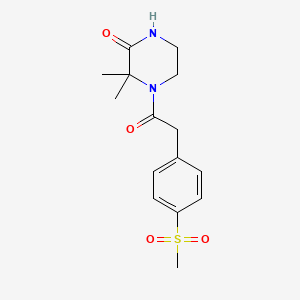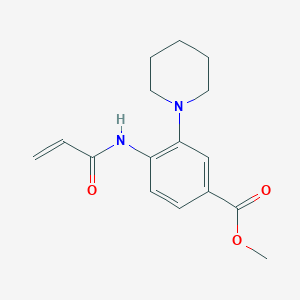
2,3-dimethoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-dimethoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” is a complex organic molecule that contains a benzamide group, a thiazole ring, and a piperidine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with a chloroethyl piperidine or morpholine derivative to yield the final product .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a benzamide group, a thiazole ring, and a piperidine ring . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, including “2,3-DIMETHOXY-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Properties
Thiazole derivatives have been reported to possess anti-inflammatory properties . Inflammation is a complex and non-specific immune response by vascular tissue to stimuli like pathogens, toxins, irritants, pollutants, and damaged cells .
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activity . Antimicrobial substances offer protection against microorganisms such as bacteria, viruses, fungi, and parasites.
Antifungal Activity
Thiazole derivatives have demonstrated antifungal activity . Antifungal substances are used to prevent and treat fungal infections.
Antiviral Activity
Thiazole derivatives have been found to possess antiviral properties . Antiviral substances inhibit the development of specific viruses.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activity . These substances are used in the treatment of cancer by inhibiting the growth of tumor cells.
Neuroprotective Properties
Thiazole derivatives have been reported to possess neuroprotective properties . Neuroprotective substances protect nerve cells against damage, degeneration, or impairment of function.
Diuretic Activity
Thiazole derivatives have demonstrated diuretic activity . Diuretics increase the amount of water and salt expelled from the body as urine.
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-14-5-3-4-13(15(14)23-2)16(21)19-12-6-9-20(10-7-12)17-18-8-11-24-17/h3-5,8,11-12H,6-7,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGINZMCBTTYGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)
![N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483950.png)


![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2483953.png)



![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)
![2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2483962.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2483965.png)
![(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2483967.png)